Tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 1233860-04-2) is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-fluoro-2-nitrophenoxy substituent. This molecule serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, due to its modular structure that allows for further functionalization. Its stereochemistry (R-configuration, as noted in ) is critical for applications in asymmetric synthesis or chiral drug development .
Properties
IUPAC Name |
tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQJZHYWQSCLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation and Functionalization
The synthesis typically begins with constructing the pyrrolidine backbone. Cyclization of γ-aminobutyric acid derivatives or reductive amination of 1,4-diketones are common approaches. For example:
- Cyclization : Reaction of 4-chlorobutyronitrile with ammonia under basic conditions yields pyrrolidine, which is subsequently protected as the Boc derivative.
- Reductive Amination : 1,4-Diketones treated with ammonium acetate and sodium cyanoborohydride form pyrrolidine, followed by Boc protection using di-tert-butyl dicarbonate.
Reagents :
- Boc-protecting agent: Di-tert-butyl dicarbonate (Boc₂O)
- Base: Sodium hydride (NaH) or triethylamine (Et₃N)
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Enantioselective Synthesis via Phase-Transfer Catalysis
Asymmetric Allylation
Frontiers in Chemistry (2020) reports an enantioselective route using diphenylmethyl tert-butyl malonate. Key steps:
- Malonate Preparation : Diphenylmethyl tert-butyl malonate reacts with 2-fluoro-1-nitrobenzene via SNAr (46% yield).
- Phase-Transfer Catalysis (PTC) : Chiral quaternary ammonium salts (e.g., Maruoka catalysts) induce asymmetry during allylation, achieving >90% enantiomeric excess (ee).
Reaction Table :
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| SNAr | NaH, DMF, RT, 48h | 46% | – |
| PTC | Chiral catalyst, KOH, Toluene, 0°C | 78% | 92% |
Resolution via Chiral Auxiliaries
Alternative methods employ chiral auxiliaries, such as (S)-proline derivatives, to control stereochemistry during pyrrolidine formation. For instance:
- Lithiation-Transmetallation : Boc-pyrrolidine is lithiated with sec-butyllithium and (-)-spartiene, followed by transmetallation with zinc chloride and coupling with aryl halides (27% yield).
Industrial-Scale Production
Continuous Flow Reactors
Industrial protocols optimize throughput using continuous flow systems. Key advantages include:
- Enhanced Heat Transfer : Mitigates decomposition of thermally sensitive intermediates.
- Scalability : Achieves gram-to-kilogram production with consistent purity (>98%).
Representative Process :
Catalytic Coupling Strategies
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) enables direct aryloxy group introduction. For example:
- Catalyst : Pd(OAc)₂/Xantphos
- Ligand : 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Yield : 68% with 99% regioselectivity.
Comparative Analysis of Methods
| Method | Steps | Yield | Stereocontrol | Scalability |
|---|---|---|---|---|
| Multi-Step SNAr | 3 | 65–72% | Low | High |
| Phase-Transfer Catalysis | 4 | 78% | High (92% ee) | Moderate |
| Continuous Flow | 2 | 85% | Moderate | Very High |
| Palladium Catalysis | 2 | 68% | High | Moderate |
Key Insights :
- Multi-Step SNAr is cost-effective for non-chiral applications.
- Phase-Transfer Catalysis excels in enantioselectivity but requires expensive catalysts.
- Continuous Flow suits high-throughput industrial needs.
Challenges and Optimization Strategies
Nitrophenol Reactivity
4-Fluoro-2-nitrophenol’s electron-withdrawing groups enhance SNAr reactivity but may lead to over-substitution. Mitigation strategies:
Boc Deprotection Risks
Premature deprotection under basic conditions is avoided by:
- Mild Bases : Use K₂CO₃ instead of stronger bases like NaOH.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
Emerging Methodologies
Photoredox Catalysis
Recent studies leverage visible-light-mediated C–O bond formation. For example:
Biocatalytic Approaches
Enzymatic desymmetrization of prochiral pyrrolidines using lipases or esterases achieves enantiomeric ratios >20:1.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at the 2-position of the phenoxy ring acts as a strong electron-withdrawing group, enabling nucleophilic aromatic substitution (NAS). The fluorine atom at the 4-position further activates the aromatic ring toward substitution.
Mechanistic Insights :
-
NAS proceeds via a σ-complex intermediate stabilized by the nitro group's electron-withdrawing effect.
-
Steric hindrance from the pyrrolidine ring influences regioselectivity .
Ester Hydrolysis
The tert-butyl ester undergoes acidic or enzymatic hydrolysis to yield the corresponding carboxylic acid, critical for further functionalization.
Key Observations :
-
Acidic conditions provide racemic products, while enzymatic methods preserve chirality (ee > 98%) .
-
Hydrolysis rates depend on solvent polarity and temperature.
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification.
Structural Impact :
Reductive Transformations
The nitro group is reducible to an amine, enabling access to novel intermediates.
| Reduction Method | Conditions | Catalyst/Reagent | Products | Selectivity | References |
|---|---|---|---|---|---|
| Catalytic hydrogenation | H2 (1 atm), EtOH, 25°C | Pd/C | tert-butyl 3-(4-fluoro-2-aminophenoxy)pyrrolidine-1-carboxylate | >95% conversion | |
| Zn/HCl reduction | HCl (conc.), 60°C, 4 hr | Zn dust | Same as above | Partial racemization |
Applications :
-
Reduced forms serve as precursors for heterocyclic drug candidates.
Oxidation Reactions
Controlled oxidation of the pyrrolidine ring modifies its electronic properties.
Coupling Reactions
The compound participates in Suzuki-Miyaura and Ullmann-type couplings via its halogen substituents.
Stability and Side Reactions
-
Thermal degradation : Decomposition occurs above 200°C, releasing NOx gases .
-
Photoreactivity : UV exposure induces partial racemization (Δee = 12% after 48 hr) .
This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Strategic functionalization of its nitro, ester, and pyrrolidine groups enables tailored modifications for specific applications.
Scientific Research Applications
(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the fluorinated nitrophenoxy moiety may interact with active sites of enzymes, inhibiting their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s analogues share the pyrrolidine-Boc scaffold but differ in substituents attached to the pyrrolidine ring or aromatic moieties. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison of Analogues
Key Differences and Implications
Aromatic Substituents: The target compound’s 4-fluoro-2-nitrophenoxy group provides strong electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution (e.g., in Suzuki couplings or amidation reactions). In contrast, the isoquinoline substituent in introduces a fused aromatic system, likely improving π-π stacking interactions in drug-receptor binding .
Pyrrolidine Modifications :
- Fluorination : The difluoro and trifluoromethyl groups in and enhance metabolic resistance and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Hydroxy/Methyl Groups : Hydroxymethyl () and hydroxy-methyl-trifluoromethyl () substituents introduce steric bulk and hydrogen-bonding sites, affecting conformational flexibility and enzymatic interactions .
Synthetic Utility: The target compound’s nitro group facilitates reduction to amines for further derivatization, while the chloro-hydroxy system in may enable etherification or cross-coupling reactions . and highlight the use of tert-butyl pyrrolidine carboxylates in Mitsunobu reactions (e.g., coupling with alcohols), suggesting broader applicability in scaffold diversification .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. Key steps include:
- Reagents and conditions : Use of triethylamine (as a base) and catalytic DMAP in dichloromethane at 0–20°C to activate the phenoxy group for substitution .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group on the pyrrolidine ring is retained during synthesis to prevent undesired side reactions, as seen in analogous pyrrolidine derivatives .
- Purification : Column chromatography (e.g., C18 reverse-phase or silica gel) with solvent systems like acetonitrile/water or hexanes/ethyl acetate is critical for isolating the product .
Key validation : Characterization via , , and NMR (if phosphorylated intermediates are involved) and HRMS ensures structural fidelity .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- NMR identifies proton environments (e.g., aromatic protons from the 4-fluoro-2-nitrophenoxy group at δ 7.5–8.5 ppm and pyrrolidine protons at δ 1.4–3.5 ppm).
- NMR confirms fluorine presence (δ -110 to -120 ppm for para-fluoro substituents) .
- Mass Spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of the Boc group at m/z ~100) .
- Chromatography : HPLC with C18 columns monitors purity (>95% typical for research-grade material) .
Advanced: How can researchers optimize reaction yields for this compound when scaling up synthesis?
Answer:
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane enhances solubility of intermediates, while elevated temperatures (70°C) accelerate reaction kinetics .
- Catalyst optimization : DMAP improves nucleophilic substitution efficiency by activating the phenoxy leaving group .
- Workflow adjustments : Implementing automated synthesis platforms (e.g., capsule-based systems) reduces human error and improves reproducibility for multi-step sequences .
Troubleshooting : Low yields may arise from Boc group instability under acidic conditions; neutral pH and inert atmospheres (N) are recommended .
Advanced: How should discrepancies in spectroscopic data (e.g., split NMR signals) be resolved?
Answer:
- Diastereomer analysis : Rotamers or stereochemical impurities (e.g., from pyrrolidine ring conformers) can cause signal splitting in or NMR. Use variable-temperature NMR to coalesce signals or employ chiral HPLC to isolate enantiomers .
- Crystallography : Single-crystal X-ray diffraction (as applied to similar Boc-protected pyrrolidines) unambiguously confirms stereochemistry and molecular geometry .
- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts, aiding in assignment of ambiguous peaks .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes, which may release toxic fumes .
- Storage : Store at -20°C under inert gas (argon) to prevent degradation of the nitro and fluoro groups .
Advanced: What role does this compound play in medicinal chemistry research?
Answer:
- Drug precursor : The nitro group serves as a handle for reduction to amines, enabling conjugation with bioactive moieties (e.g., in kinase inhibitors or antiviral agents) .
- Biological activity screening : Analogous Boc-protected pyrrolidines exhibit anti-cancer activity by modulating sphingosine-1-phosphate receptors .
- Structure-activity relationship (SAR) studies : Systematic modification of the phenoxy substituent (e.g., replacing fluoro with other halogens) optimizes target binding affinity .
Advanced: How can researchers confirm the stereochemical integrity of the pyrrolidine ring?
Answer:
- Chiral derivatization : Use Mosher’s acid to convert the compound into diastereomers, separable via HPLC .
- Vibrational circular dichroism (VCD) : Provides stereochemical fingerprints by analyzing IR absorption differences between enantiomers .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate derivatives .
Advanced: What strategies mitigate side reactions during functionalization of the nitro group?
Answer:
- Selective reduction : Catalytic hydrogenation (Pd/C, H) or Zn/HCl selectively reduces the nitro group to an amine without cleaving the Boc group .
- Protection of reactive sites : Temporarily silylate the pyrrolidine nitrogen (e.g., using TBSCl) to prevent undesired alkylation during nitro group modification .
- Monitoring via TLC : Regular thin-layer chromatography (hexanes/ethyl acetate, 3:1) tracks reaction progress and detects byproducts early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
